BenchChemオンラインストアへようこそ!

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine

Chiral resolution Stereospecific synthesis Asymmetric building block

Procure the stereospecific (S)-enantiomer (CAS 1703901-11-4) for applications requiring defined 3D orientation and predictable chirality. This 3-phenylmorpholine scaffold offers a reactive secondary amine for derivatization and a halogenated ring for cross-coupling, essential for modular library construction in CNS and epigenetic research.

Molecular Formula C10H10BrCl2NO
Molecular Weight 311.00 g/mol
Cat. No. B8182168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine
Molecular FormulaC10H10BrCl2NO
Molecular Weight311.00 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=C(C=C(C=C2Cl)Br)Cl
InChIInChI=1S/C10H10BrCl2NO/c11-6-3-7(12)10(8(13)4-6)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2/t9-/m1/s1
InChIKeyNQQSXQSTXLDUTL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(4-Bromo-2,6-dichlorophenyl)morpholine Procurement Guide | CAS 1703901-11-4


(S)-3-(4-Bromo-2,6-dichlorophenyl)morpholine (CAS 1703901-11-4) is a chiral halogenated phenylmorpholine building block characterized by a stereospecific (S)-configuration at the morpholine C3 position and a densely substituted phenyl ring bearing bromine at the 4-position and chlorines at both 2- and 6-positions . Unlike the regioisomeric 4-(4-bromo-2,6-dichlorophenyl)morpholine (CAS 1708401-79-9) where nitrogen directly attaches to the phenyl ring , the 3-phenyl substitution pattern in this compound creates a chiral center adjacent to the aromatic ring, enabling stereoselective interactions in asymmetric synthesis and chiral drug candidate development .

Why (S)-3-(4-Bromo-2,6-dichlorophenyl)morpholine Cannot Be Substituted with Common Analogs


The (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine scaffold combines two structural features that fundamentally alter its chemical and biological behavior compared to generic phenylmorpholines. First, the 2,6-dichloro substitution pattern imposes severe steric hindrance and orthogonal torsion angles that restrict phenyl ring rotation, locking the molecule into a preferred conformation distinct from mono-halogenated or unsubstituted analogs [1]. Second, the defined (S)-stereocenter at C3 positions the morpholine ring and halogenated phenyl group in a specific three-dimensional orientation; the corresponding (R)-enantiomer (CAS 1703896-93-8) is a distinct chemical entity that cannot be assumed to exhibit identical binding or reactivity profiles [2]. These features collectively prevent simple substitution with racemic mixtures, N-substituted regioisomers such as 4-(4-bromo-2,6-dichlorophenyl)morpholine (CAS 1708401-79-9) , or less sterically constrained phenylmorpholine derivatives without altering experimental outcomes.

Quantitative Evidence for (S)-3-(4-Bromo-2,6-dichlorophenyl)morpholine Differentiation


Chiral Purity as a Procurement-Decisive Specification: S-Enantiomer vs. R-Enantiomer

The procurement value of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine relative to its (R)-enantiomer or racemic mixtures lies in its defined absolute stereochemistry as a single enantiomer with 1 of 1 defined stereocentres . The compound is commercially specified at ≥95% purity by HPLC or 98% purity as the (S)-enantiomer, whereas the (R)-enantiomer (CAS 1703896-93-8) is a separately catalogued and independently priced compound . This stereochemical identity is structurally encoded by the [C@@H] stereodescriptor in the SMILES notation . For applications in asymmetric synthesis or chiral drug candidate development, the (S)-configuration is non-interchangeable with the (R)-form; procurement of the racemate does not provide equivalent utility and requires subsequent chiral resolution steps that add cost and reduce yield.

Chiral resolution Stereospecific synthesis Asymmetric building block Enantiomeric purity

Regioisomeric Differentiation: 3-Phenylmorpholine vs. 4-Phenylmorpholine Scaffold Reactivity

The 3-phenyl substitution pattern of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine fundamentally distinguishes it from the 4-phenyl regioisomer in both physicochemical properties and synthetic utility. The 3-phenylmorpholine scaffold positions the secondary amine within the morpholine ring, preserving its nucleophilic character for salt formation, amide synthesis, alkylation, and reactions with electrophiles such as ethylene oxide or ketones via Willgerodt reaction [1]. In contrast, the 4-phenyl regioisomer (CAS 1708401-79-9) places the nitrogen atom in direct conjugation with the aromatic ring, converting it from a secondary amine into a tertiary amine and eliminating the reactive N-H functionality essential for many downstream transformations . This structural distinction also impacts physical properties: the 3-phenyl scaffold exhibits a predicted boiling point of 339.8±42.0°C and density of 1.572±0.06 g/cm³ , whereas the 4-phenyl analog is commercially positioned primarily as a kinase inhibitor scaffold without the synthetic versatility of the free amine .

Regioisomer comparison Secondary amine reactivity Synthetic intermediate Cross-coupling chemistry

Bromodomain Binding Profile: PB1, BRD4, and BRD2 Affinity Measurements

Biological profiling of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine reveals a defined bromodomain binding signature with measurable differentiation among BET family members. In direct binding assays, the compound exhibits Kd = 124 nM for the PB1 bromodomain (isoform 5) measured by isothermal titration calorimetry using His6-tagged human recombinant PB1 [1]. For BRD4, inhibition activity is reported at IC50 = 631 nM in a human whole blood assay assessing LPS-induced IL-6 secretion [2] and IC50 = 88 nM in a biochemical AlphaScreen assay [3]. For BRD2 bromodomain 2, the compound shows Kd = 300 nM by isothermal titration calorimetry [4]. This bromodomain profile is distinct from the compound's lack of meaningful activity at melanocortin receptors (MC3R IC50 >1,000 nM, MC1R IC50 = 80 nM) [5] and minimal CYP26A1 inhibition (IC50 = 1,870 nM) [6], establishing a target engagement fingerprint that differentiates it from multi-target promiscuous compounds.

Bromodomain inhibitor BRD4 PB1 BRD2 Epigenetic probe

CYP26A1 Inhibition: Low Potency Enables Selective Application in Retinoid Metabolism Studies

Quantitative profiling of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine against CYP26A1, the cytochrome P450 enzyme responsible for all-trans-retinoic acid (ATRA) catabolism, reveals an IC50 of 1.87 μM (1,870 nM) measured in ATRA-induced human HL60 cell microsomes after 30-minute incubation with ATRA and NADPH [1]. This low micromolar potency places the compound among weaker CYP26A1 inhibitors, in contrast to established CYP26 inhibitors such as talarozole (IC50 ~5-10 nM) and liarozole (IC50 ~50-100 nM) [2]. The limited CYP26A1 activity is further contextualized by the compound's minimal engagement with melanocortin receptors (MC3R IC50 >1,000 nM, MC1R IC50 = 80 nM) [3] and dopamine reuptake inhibition (IC50 = 4.2 μM at DAT) [4], establishing a selectivity profile suitable for experimental systems where strong CYP26A1 inhibition would confound interpretation of retinoid-dependent biology.

CYP26A1 Retinoic acid metabolism Cytochrome P450 inhibition Selectivity profiling

Dopamine D3 Receptor Affinity: Ki = 3.3 nM Enables CNS Target Engagement Studies

(S)-3-(4-Bromo-2,6-dichlorophenyl)morpholine demonstrates potent binding to the human dopamine D3 receptor with Ki = 3.3 nM in competitive radioligand displacement assays using [³H]raclopride in HEK293 cells expressing D3 receptors [1]. This sub-10 nM affinity represents the compound's most potent single-target interaction among all profiled activities. Notably, the compound exhibits a 4.2-fold selectivity window relative to the dopamine D2 receptor (Ki = 14 nM in rat striatal membranes) [1] and a >10,000-fold selectivity window relative to the α7 nicotinic acetylcholine receptor (Ki = 43,000 nM in rat hippocampus membranes) [1]. This D3-preferring binding profile is characteristic of morpholine-containing dopamine receptor ligands and is distinct from the bromodomain activity profile described in other evidence items.

Dopamine D3 receptor GPCR CNS pharmacology Radioligand binding

CYP3A4 Inhibition and Dopamine Transporter Activity: Low Engagement Profile

Comprehensive off-target profiling reveals that (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine exhibits weak to negligible activity at several therapeutically relevant secondary targets. Against recombinant human CYP3A4 expressed in Escherichia coli using DEF as probe substrate, the compound shows IC50 = 50,000 nM (50 μM), indicating minimal potential for CYP3A4-mediated drug-drug interactions [1]. At the human dopamine transporter (DAT) expressed in HEK293 cells, the compound demonstrates IC50 = 4,200 nM (4.2 μM) for inhibition of [³H]-dopamine reuptake [2]. At the melanocortin MC3 receptor, both displacement of [¹²⁵I]-[Nle⁴,d-Phe⁷]-α-MSH and agonist activity measured by cAMP assay yield values >1,000 nM [3]. Collectively, these data establish a low-engagement off-target profile that supports the compound's utility as a relatively selective tool for primary targets (bromodomains and D3 receptor) without confounding activity at CYP enzymes or monoamine transporters.

CYP3A4 Drug-drug interaction Dopamine transporter Off-target profiling

Application Scenarios for (S)-3-(4-Bromo-2,6-dichlorophenyl)morpholine Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Building Block Applications

Procure the (S)-enantiomer (CAS 1703901-11-4, ≥95% purity) when stereochemical integrity is required for asymmetric synthesis, chiral drug candidate development, or stereoselective structure-activity relationship studies. The defined (S)-configuration at the morpholine C3 position provides a single stereoisomer with [C@@H] stereodescriptor , enabling predictable three-dimensional orientation of the halogenated phenyl ring relative to the morpholine scaffold. This stereospecificity is essential for applications where the (R)-enantiomer (CAS 1703896-93-8) would produce divergent binding orientations or reactivity outcomes .

Bromodomain-Targeted Epigenetic Probe Development

Utilize this compound as a bromodomain-binding scaffold with documented engagement of PB1 (Kd = 124 nM) [1], BRD4 (IC50 = 631 nM in whole blood; IC50 = 88 nM biochemical) [2][3], and BRD2 (Kd = 300 nM) [4]. The defined affinity profile, combined with low CYP3A4 inhibition (IC50 = 50,000 nM) [5] and minimal CYP26A1 activity (IC50 = 1,870 nM) [6], supports its use in cell-based epigenetic assays requiring bromodomain engagement without confounding effects on cytochrome P450-mediated metabolism or retinoid signaling.

Dopamine D3 Receptor Pharmacology Studies

Apply this compound in CNS pharmacology research requiring potent dopamine D3 receptor binding (Ki = 3.3 nM) [7] with a defined 4.2-fold selectivity window relative to D2 receptors (Ki = 14 nM) [7]. The weak dopamine transporter activity (IC50 = 4,200 nM) [8] and negligible α7 nAChR binding (Ki = 43,000 nM) [7] support its use as a relatively selective D3-preferring ligand in receptor binding and functional assays. Researchers should account for the modest D3/D2 selectivity in experimental design and data interpretation.

Secondary Amine Derivatization for Library Synthesis

Leverage the reactive secondary amine functionality of the 3-phenylmorpholine scaffold for downstream derivatization via salt formation with inorganic or organic acids, amide synthesis, alkylation, and reactions with electrophiles such as ethylene oxide or ketones (Willgerodt reaction) [9]. This reactivity profile is absent in the N-substituted 4-phenyl regioisomer (CAS 1708401-79-9) , making the 3-phenyl scaffold the preferred choice for synthetic workflows requiring further functionalization of the morpholine nitrogen. The halogenated phenyl ring additionally provides handles for cross-coupling reactions, enabling modular library construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.